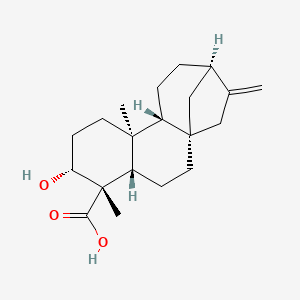

ent-3beta-Hydroxykaur-16-en-19-oic acid

Description

Contextualization within Diterpenoid Natural Products Research

ent-3beta-Hydroxykaur-16-en-19-oic acid belongs to the ent-kaurane class of diterpenoids. Diterpenoids are a large and structurally diverse group of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The ent-kaurane skeleton is a tetracyclic (four-ring) structure that is a common motif in natural products found in a variety of organisms, particularly in plants. These compounds are of significant interest to chemists and biologists due to their complex molecular architectures and wide range of biological activities. The structural diversity within the ent-kauranes often arises from modifications to the basic skeleton, such as oxidation, hydroxylation, and other functionalizations, leading to a vast array of related compounds with distinct properties.

Significance of Kaurane (B74193) Diterpenoids in Biological Systems and Chemical Ecology

Kaurane diterpenoids play crucial roles in the natural world, particularly in the chemical ecology of plants. Many of these compounds are produced by plants as a defense mechanism against herbivores, insects, and microbial pathogens. Their presence can deter feeding or inhibit the growth of invading organisms.

Beyond their ecological roles, kaurane diterpenoids have garnered significant attention for their diverse and potent biological activities in human health research. Studies have demonstrated that various kaurane derivatives exhibit a broad spectrum of pharmacological effects. For instance, ent-kaur-16-en-19-oic acid, a closely related compound, has shown anti-inflammatory and Nrf2 activation properties. nih.gov Other kaurane diterpenoids have been investigated for their antimicrobial, and trypanocidal activities. researchgate.net The specific biological activities are often closely linked to the precise stereochemistry and functional groups present on the kaurane skeleton. For example, a study noted that while ent-16-kauren-19-oic acid showed strong activity against gram-positive bacteria, its derivative, 3beta-hydroxy-ent-kauren-19-oic acid, was inactive against the same bacteria at the maximum tested concentration, highlighting the critical role of the hydroxyl group at the 3-beta position in modulating antibacterial effects. researchgate.net

Historical Perspective and Current Research Landscape of this compound

The specific compound this compound has been isolated from various plant sources, with a notable example being Wedelia trilobata (now often referred to as Sphagneticola trilobata). researchgate.netresearchgate.net Much of the research on this compound is situated within broader phytochemical investigations of the plants from which it is extracted.

Current research continues to explore the chemical diversity and biological potential of kaurane diterpenoids. While many studies focus on the more abundant or highly active members of this family, such as kaurenoic acid, research on derivatives like this compound contributes to a more comprehensive understanding of structure-activity relationships. The ongoing isolation and characterization of new kaurane diterpenoids from various plant species, including those from the Annonaceae and Asteraceae families, continue to expand the library of these natural products available for biological screening. nih.govfrontiersin.org Modern spectroscopic techniques, such as 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry, are essential tools for the structural elucidation of these complex molecules. researchgate.net

Table 1: Research Findings on Selected Kaurane Diterpenoids

| Compound | Source Organism | Observed Biological Activity | Reference |

|---|---|---|---|

| ent-kaur-16-en-19-oic acid (Kaurenoic acid) | Wedelia trilobata, Mikania obtusata, Aralia continentalis | Leishmanicidal, Trypanocidal, Anti-inflammatory, Nrf2 activation, Na+,K+-ATPase inhibition | nih.govresearchgate.netthaiscience.info |

| ent-3beta-Hydroxykaur-16-en-19-oic acid | Pseudognaphalium vira vira | Inactive against assayed bacteria at 250 µg/mL | researchgate.net |

| 16β,17-dihydroxy-ent-kauran-19-oic acid | Annona squamosa | Significant anti-HIV replication activity | nih.gov |

| 3α-Angeloyloxy-16α-hydroxy-ent-kauran-19-oic acid | Wedelia trilobata | Antimicrobial activity | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(1S,4S,5S,6R,9S,10R,13R)-6-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJVDDSMQGJVAF-AZFOIECZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Occurrence, Isolation Methodologies, and Structural Analysis

Ethnobotanical and Botanical Sources of ent-3beta-Hydroxykaur-16-en-19-oic Acid

The journey of understanding a natural compound begins with its source. The distribution of this compound in the plant kingdom provides valuable insights into its ecological role and potential chemotaxonomic significance.

Kaurane (B74193) diterpenoids are widely distributed throughout the plant kingdom, with a pronounced presence in the Annonaceae and Asteraceae families. These families are rich sources of a variety of terpenoid compounds, and phytochemical investigations have frequently led to the isolation of numerous kaurane derivatives. The presence of the ent-kaurane skeleton is a characteristic feature of many genera within these families, suggesting a shared biosynthetic pathway. The specific hydroxylation and oxidation patterns of the kaurane core, such as that seen in this compound, can vary between species and even within different tissues of the same plant.

While the broader plant families are known to produce kaurane diterpenoids, identifying the specific species that synthesize this compound is crucial for targeted isolation and for understanding its chemotaxonomic relevance. This compound has been identified in various plant species, including those from the Mikania and Annona genera.

The presence of specific diterpenoids like this compound can serve as a chemotaxonomic marker, helping to classify and differentiate between plant species. The unique substitution pattern of this molecule can be characteristic of a particular lineage, providing chemical evidence to support morphological classifications.

| Family | Genus | Species |

| Asteraceae | Mikania | sp. |

| Annonaceae | Annona | sp. |

Advanced Methodologies for Isolation and Purification from Complex Biological Matrices

The extraction and purification of a specific natural product from a complex biological matrix is a meticulous process that requires a combination of classical and modern techniques to obtain the compound in a pure form suitable for structural elucidation and further study.

The initial step in isolating this compound involves the extraction of the compound from the plant material. A common and effective method for this is percolation , where a solvent is passed through the dried and powdered plant material to leach out the desired compounds. The choice of solvent is critical and is typically based on the polarity of the target molecule. For moderately polar diterpenoic acids like this compound, alcohols such as methanol or ethanol are often employed.

Following the initial extraction, the crude extract is typically subjected to a series of liquid-liquid partitioning steps. This involves dissolving the extract in a biphasic solvent system (e.g., methanol/water and hexane) to separate compounds based on their differential solubility. The diterpenoids will partition into the appropriate solvent layer, which can then be concentrated to yield a fraction enriched in the target compound.

The enriched fraction obtained from extraction and partitioning still contains a mixture of related compounds. Therefore, chromatographic techniques are essential for the final purification of this compound.

Silica gel column chromatography is a widely used method for the separation of kaurane diterpenoids. The crude fraction is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents of increasing polarity is passed through the column. Compounds separate based on their affinity for the stationary phase (silica gel) and the mobile phase (solvent). Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound.

For final purification and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is often employed. This technique utilizes high pressure to pass the solvent through a column with smaller particle size packing material, resulting in higher resolution and more efficient separation. A reversed-phase HPLC column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly used for the purification of diterpenoic acids.

Comprehensive Spectroscopic and Diffraction-Based Structural Characterization

The definitive structure of this compound has been established through comprehensive analysis of its spectroscopic data. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Below is a summary of the characteristic spectroscopic data for this compound:

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the vinyl protons of the exocyclic double bond, a characteristic signal for the proton attached to the carbon bearing the hydroxyl group, and signals for the methyl groups. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the two olefinic carbons of the exocyclic double bond, the carbon bearing the hydroxyl group, and the remaining carbons of the tetracyclic kaurane skeleton. |

| IR (cm⁻¹) | Absorption bands indicating the presence of a hydroxyl group (O-H stretch), a carboxylic acid (C=O and O-H stretch), and a carbon-carbon double bond (C=C stretch). |

| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that provide further structural information. |

In some cases, X-ray crystallography can be used to provide an unambiguous determination of the three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can reveal the precise spatial arrangement of every atom in the molecule, confirming its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a compound like ent-3β-hydroxykaur-16-en-19-oic acid, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential.

¹H-NMR spectra provide information about the chemical environment and connectivity of protons. Key signals expected for this structure include two singlets for the tertiary methyl groups (C-18 and C-20), signals for the exocyclic double bond at C-16 (typically around δ 4.7-5.2 ppm), and a characteristic signal for the proton attached to the hydroxyl-bearing carbon (H-3). redalyc.org The multiplicity and coupling constants of the H-3 signal would be crucial in confirming its axial or equatorial position, thus defining the β-stereochemistry of the hydroxyl group.

¹³C-NMR spectra reveal the number of unique carbon atoms and their chemical nature. The spectrum would show 20 distinct carbon signals, including a signal for the carboxylic acid carbon (C-19) typically resonating at a low field (δ ~180 ppm). redalyc.org The olefinic carbons C-16 and C-17 would appear around δ 155-160 ppm and δ 103-108 ppm, respectively. redalyc.org The carbon bearing the hydroxyl group (C-3) would be shifted downfield compared to its unsubstituted counterpart.

2D NMR experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, allowing for the tracing of the spin systems within the molecule's rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon's attached proton(s). redalyc.orgredalyc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is critical for piecing together the entire molecular structure, for example, by correlating the methyl protons (H-18 and H-20) to the quaternary carbons (like C-4, C-5, C-9, C-10) and confirming the tetracyclic kaurane skeleton. redalyc.orgredalyc.org

Based on data from the analogous compound ent-15α-hydroxy-kaur-16-en-19-oic acid, the following is a representative table of expected NMR shifts.

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 1 | 39.5 | 1.90, 0.95 |

| 2 | 19.0 | 1.95, 1.48 |

| 3 | ~78.0 (Expected) | ~3.20 (Expected) |

| 4 | 43.8 | - |

| 5 | 57.1 | 1.10 |

| 6 | 21.8 | 1.98, 1.92 |

| 7 | 41.2 | 1.55, 1.45 |

| 8 | 44.0 | - |

| 9 | 55.0 | 1.80 |

| 10 | 39.7 | - |

| 11 | 18.2 | 1.65, 1.58 |

| 12 | 33.1 | 1.75, 1.40 |

| 13 | 43.8 | 2.65 |

| 14 | 38.0 | 2.05, 1.30 |

| 15 | 49.0 | 2.15, 1.85 |

| 16 | 155.9 | - |

| 17 | 103.5 | 4.78, 4.74 |

| 18 | 29.0 | 1.25 (s) |

| 19 | 184.0 | - |

| 20 | 15.5 | 0.98 (s) |

Note: Values for C-3 and H-3 are estimations based on the introduction of a hydroxyl group. Other values are adapted from closely related kaurane structures for illustrative purposes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For ent-3β-hydroxykaur-16-en-19-oic acid (C₂₀H₃₀O₃), the expected monoisotopic mass is 318.2195 g/mol .

High-Resolution Mass Spectrometry (HRMS) , often using techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization), would be used to determine the exact mass. redalyc.org An HRMS measurement confirming a mass very close to 318.2195 would validate the molecular formula C₂₀H₃₀O₃. For instance, an ESI-HRMS experiment might detect the pseudomolecular ion [M+H]⁺ at m/z 319.2273 or [M+Na]⁺ at m/z 341.2093. redalyc.org

The fragmentation pattern observed in the MS/MS spectrum provides further structural clues. Common fragmentation pathways for kaurane diterpenoids involve losses of water (H₂O), carbon dioxide (CO₂), and characteristic cleavages of the ring system, which help to confirm the core structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ent-3β-hydroxykaur-16-en-19-oic acid would exhibit several characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | ~3400 | Broad absorption due to hydrogen bonding |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad absorption |

| C-H (sp³ hybridized) | 2930-2850 | Alkane C-H stretching |

| C=O (Carboxylic Acid) | ~1700 | Strong carbonyl stretch |

| C=C (Alkene) | ~1650 | Alkene C=C stretching |

| =C-H (Alkene) | ~3070, ~890 | Alkene C-H stretching and out-of-plane bending |

The presence of a broad band around 3400 cm⁻¹ for the alcohol O-H stretch, coupled with the very broad absorption from 3300-2500 cm⁻¹ and the strong carbonyl peak around 1700 cm⁻¹ for the carboxylic acid, would be definitive evidence for these two functional groups. redalyc.org

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR spectroscopy can define the relative stereochemistry of a molecule, single-crystal X-ray crystallography provides the most unambiguous determination of its three-dimensional structure and absolute stereochemistry.

To perform this analysis, a high-quality single crystal of ent-3β-hydroxykaur-16-en-19-oic acid must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the precise position of every non-hydrogen atom can be determined.

For the related compound ent-15α-hydroxy-kaur-16-en-19-oic acid, X-ray analysis showed it crystallizes in the monoclinic system with space group C2. redalyc.org The analysis confirmed the tetracyclic ring system and the stereochemistry at its seven chiral centers. redalyc.org A similar analysis for ent-3β-hydroxykaur-16-en-19-oic acid would definitively confirm the ent configuration of the kaurane skeleton and the β-orientation of the hydroxyl group at the C-3 position. By using anomalous dispersion, typically with copper radiation, the absolute configuration of the molecule can be established without ambiguity. redalyc.org

| Parameter | Representative Value (from ent-15α-hydroxy-kaur-16-en-19-oic acid) |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 19.7509 |

| b (Å) | 10.5126 |

| c (Å) | 8.8020 |

| β (°) | 93.722 |

| Volume (ų) | 1823.73 |

Note: This data is for a closely related compound and serves as an example of the crystallographic information that would be obtained. redalyc.org

Biosynthesis and Biogenesis of Ent 3beta Hydroxykaur 16 En 19 Oic Acid

Overview of Diterpenoid Biosynthesis Pathways

Diterpenoids are a large and structurally diverse class of natural products derived from a 20-carbon precursor. cjnmcpu.com Their biosynthesis is a modular process that can be broadly divided into three stages: skeleton formation, oxidation, and subsequent modification. cjnmcpu.comresearchgate.netresearchgate.net The initial building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which predominantly occurs in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.combeilstein-journals.orgnih.gov For most plant diterpenoids, including the gibberellins (B7789140) and other kaurane-related compounds, the MEP pathway in the plastids is the primary source of precursors. mdpi.comresearchgate.net These C5 units are condensed to form the universal C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP). researchgate.netresearchgate.netoup.com From GGPP, diterpene synthases (diTPSs) generate a wide variety of cyclic hydrocarbon skeletons, which are then further diversified by tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs) and dioxygenases. cjnmcpu.comnih.gov

Enzymatic Machinery Involved in Kaurane (B74193) Diterpenoid Production

The creation of the specific ent-kaurane skeleton and its subsequent functionalization into ent-3β-Hydroxykaur-16-en-19-oic acid is governed by a precise sequence of enzymatic reactions. This machinery involves initial cyclization steps followed by targeted oxidative modifications.

Geranylgeranyl pyrophosphate (GGPP) is the central and universal precursor for the biosynthesis of all diterpenes and diterpenoids. wikipedia.orgmedchemexpress.comnih.gov It is an acyclic isoprenoid diphosphate formed from the condensation of one molecule of farnesyl pyrophosphate (FPP) with one molecule of IPP, or sequentially from four C5 isoprene (B109036) units. wikipedia.orgnih.gov This reaction is catalyzed by GGPP synthase. nih.govnih.gov GGPP serves as the substrate for the first committed step in diterpenoid biosynthesis, where diterpene synthases catalyze its cyclization into various structurally diverse scaffolds. nih.govoup.comresearchgate.net The formation of the ent-kaurane backbone begins with the protonation-initiated cyclization of GGPP. researchgate.netnih.gov

The formation of the tetracyclic ent-kaurene (B36324) skeleton from the linear GGPP precursor is a two-step process catalyzed by two distinct types of diterpene synthases (diTPS). nih.govnih.gov

Class II Diterpene Synthase: ent-Copalyl Diphosphate Synthase (CPS) : The first reaction is catalyzed by a class II diTPS, specifically ent-copalyl diphosphate synthase (CPS). nih.govnih.gov This enzyme initiates a protonation-dependent cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govnih.gov Class II diTPSs are characterized by a conserved DxDD motif in their active site. researchgate.net

Class I Diterpene Synthase: ent-Kaurene Synthase (KS) : The ent-CPP intermediate is then utilized by a class I diTPS, ent-kaurene synthase (KS). nih.govnih.govnih.gov KS catalyzes the ionization of the diphosphate group from ent-CPP, followed by a more complex series of cyclizations and rearrangements to produce the defining tetracyclic hydrocarbon skeleton of ent-kaurene. nih.govnih.gov This enzyme is also referred to as kaurene synthase-like (KSL) in some contexts. nih.gov

In some gymnosperms and fungi, these two activities can be found on a single bifunctional protein, but in angiosperms like rice, they are typically carried out by two separate, monofunctional enzymes. researchgate.netnih.gov

Once the ent-kaurene skeleton is formed, it becomes a substrate for a suite of tailoring enzymes, primarily membrane-associated cytochrome P450 monooxygenases (CYPs), which introduce functional groups and create the vast diversity of kaurane diterpenoids. cjnmcpu.comresearchgate.netnih.gov The biosynthesis of ent-3β-Hydroxykaur-16-en-19-oic acid requires specific hydroxylation and oxidation steps.

The key enzymes in this stage belong to the CYP family and include:

ent-Kaurene Oxidase (KO) : This enzyme, a member of the CYP701 family, catalyzes the sequential oxidation of the C19-methyl group of ent-kaurene, first to a hydroxyl group (ent-kaurenol), then to an aldehyde (ent-kaurenal), and finally to a carboxylic acid, forming ent-kaurenoic acid. nih.govnih.goviastate.edu

ent-Kaurenoic Acid Oxidase (KAO) : In the gibberellin pathway, KAO hydroxylates ent-kaurenoic acid at the C7 position. nih.goviastate.edu However, the formation of ent-3β-Hydroxykaur-16-en-19-oic acid specifically requires hydroxylation at the 3β-position. This reaction is also catalyzed by a specific cytochrome P450 monooxygenase. While the exact enzyme for this specific 3β-hydroxylation is not as universally characterized as KO or KAO, it is a well-established reaction type for CYPs in modifying the kaurane scaffold. researchgate.netnih.govsigmaaldrich.com

The final structure of ent-3β-Hydroxykaur-16-en-19-oic acid is therefore the result of the initial skeleton formation by CPS and KS, followed by oxidation at C19 to a carboxylic acid by a KO-like enzyme system, and a specific hydroxylation at the C3 position by another dedicated CYP.

Table 1: Key Enzymes in the Biosynthesis of ent-Kaurane Diterpenoids

| Enzyme | Enzyme Class | Precursor | Product | Function |

| GGPP Synthase | Prenyltransferase | IPP & DMAPP | Geranylgeranyl Pyrophosphate (GGPP) | Forms the C20 universal precursor. nih.govnih.gov |

| ent-Copalyl Diphosphate Synthase (CPS) | Class II Diterpene Synthase | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | First cyclization step, forms bicyclic intermediate. nih.govnih.gov |

| ent-Kaurene Synthase (KS) | Class I Diterpene Synthase | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene | Second cyclization step, forms tetracyclic skeleton. nih.govnih.gov |

| ent-Kaurene Oxidase (KO) | Cytochrome P450 (CYP701) | ent-Kaurene | ent-Kaurenoic Acid | Sequential oxidation of the C19 methyl group. nih.goviastate.edu |

| Hydroxylases | Cytochrome P450 (CYP) | ent-Kaurenoic Acid | ent-3β-Hydroxykaur-16-en-19-oic acid | Hydroxylation of the kaurane ring (e.g., at C3). nih.govsigmaaldrich.com |

Genetic and Molecular Basis of Biosynthetic Enzyme Expression

The production of ent-3β-Hydroxykaur-16-en-19-oic acid and other diterpenoids is tightly regulated at the genetic level. The discovery and functional analysis of the genes encoding the biosynthetic enzymes provide insight into this regulation and the evolution of metabolic diversity. nih.govfrontiersin.org

Genes encoding diterpenoid biosynthetic enzymes are typically identified through genome mining and transcriptome sequencing of plants known to produce these compounds. nih.govnih.govoup.com For example, systematic analysis of the Salvia miltiorrhiza genome identified 40 genes related to terpenoid biosynthesis, including those for GGPP synthesis and diterpene cyclases. nih.govoup.com

Often, key enzymes like CPS and KS are encoded by small gene families. nih.gov In rice (Oryza sativa), multiple genes for CPS-like and KS-like enzymes have been identified. nih.govnih.gov While one set of these genes is dedicated to the primary metabolic pathway of gibberellin biosynthesis, other paralogs have diverged to function in specialized (secondary) metabolism, producing diterpenoid phytoalexins for defense. oup.comnih.gov This functional divergence, where duplicated genes evolve new specificities, is a major driver of the chemical diversity seen in plant diterpenoids. nih.goviastate.edu The expression of these genes can be tissue-specific or induced by environmental stimuli, allowing the plant to produce specific compounds when and where they are needed. nih.govmdpi.com

Transcriptomic and Proteomic Insights into Metabolic Pathways

Transcriptomic and proteomic analyses have become powerful tools for elucidating the complex biosynthetic networks leading to specialized plant metabolites, including diterpenoids like ent-3β-hydroxykaur-16-en-19-oic acid. By studying the complete set of RNA transcripts (transcriptome) and proteins (proteome) in a plant tissue, researchers can identify genes and enzymes that are actively involved in a specific metabolic pathway and understand how their expression is regulated.

Detailed research into the biosynthesis of the closely related precursor, ent-kaurenoic acid, has laid the groundwork for understanding the formation of its hydroxylated derivatives. The initial steps are catalyzed by two key diterpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). These enzymes are responsible for the cyclization of GGPP into the tetracyclic hydrocarbon skeleton of ent-kaurene. Subsequently, ent-kaurene is oxidized to ent-kaurenoic acid by a cytochrome P450 enzyme, ent-kaurene oxidase (KO).

The final step in the formation of ent-3β-hydroxykaur-16-en-19-oic acid is the stereospecific hydroxylation of ent-kaurenoic acid at the C-3β position. This reaction is catalyzed by a putative ent-kaurenoic acid-3β-hydroxylase, which is likely a member of the vast cytochrome P450 superfamily. While the specific P450 responsible for this exact modification has not been definitively characterized in all producing organisms, transcriptomic studies provide strong candidates by identifying P450 genes that are co-expressed with the known upstream genes of the pathway.

A notable example comes from the full-length transcriptome profiling of Acanthopanax gracilistylus, a plant known to produce kaurenoic acid. This study identified multiple isoforms of the genes encoding the key enzymes in the kaurenoic acid biosynthesis pathway and analyzed their expression levels in different tissues. Such data is invaluable for understanding the tissue-specific accumulation of these compounds and for identifying candidate genes for the downstream modification steps.

Detailed Research Findings from Transcriptome Analysis of Acanthopanax gracilistylus

The following tables present data from a full-length transcriptome analysis of Acanthopanax gracilistylus, showcasing the identified genes for the core pathway leading to ent-kaurenoic acid and their expression levels. This provides a blueprint for the types of genes and expression patterns expected to be involved in the biosynthesis of ent-3β-hydroxykaur-16-en-19-oic acid.

| Enzyme | Gene ID | Tissue with Highest Expression |

|---|---|---|

| ent-Copalyl diphosphate synthase (CPS) | DN100266_c0_g1_i1 | Root |

| ent-Kaurene synthase (KS) | DN106263_c0_g1_i1 | Root |

| ent-Kaurene oxidase (KO) | DN101858_c0_g1_i1 | Stem |

| Gene ID | Leaf | Root | Stem |

|---|---|---|---|

| DN100266_c0_g1_i1 (CPS) | 15.8 | 45.2 | 23.7 |

| DN106263_c0_g1_i1 (KS) | 8.9 | 33.1 | 18.5 |

| DN101858_c0_g1_i1 (KO) | 25.4 | 30.1 | 55.6 |

Furthermore, techniques like Weighted Gene Co-expression Network Analysis (WGCNA) are employed to analyze large transcriptomic datasets. WGCNA can identify modules of co-expressed genes, which are likely to be functionally related. By correlating these modules with the accumulation of specific metabolites, researchers can pinpoint novel genes, including transcription factors and downstream modification enzymes like hydroxylases, that are integral to the biosynthetic pathway of interest. For instance, studies on other diterpenoid-producing plants have successfully used WGCNA to identify MYB and WRKY transcription factors that regulate the expression of the entire pathway.

Proteomic studies, which analyze the protein landscape of a cell, complement transcriptomic data by confirming the presence and abundance of the enzymes encoded by the identified genes. By comparing the proteomes of tissues with high and low production of ent-3β-hydroxykaur-16-en-19-oic acid, or under conditions that induce its biosynthesis, specific enzymes, including the elusive 3β-hydroxylase, can be identified and their roles validated.

Chemical Synthesis, Semisynthesis, and Derivatization Studies of Ent 3beta Hydroxykaur 16 En 19 Oic Acid

The intricate tetracyclic structure and diverse biological activities of ent-kaurane diterpenoids have made them compelling targets for chemical synthesis and modification. The pursuit of these molecules, including ent-3beta-hydroxykaur-16-en-19-oic acid, has spurred the development of innovative synthetic strategies and derivatization techniques aimed at elucidating their therapeutic potential.

Mechanistic Investigations of Biological Activities

Elucidation of Anti-inflammatory Mechanisms in Cellular and Animal Models

The anti-inflammatory effects of ent-3beta-Hydroxykaur-16-en-19-oic acid are attributed to its ability to modulate multiple key signaling pathways and mediators involved in the inflammatory cascade.

Modulation of Pro-inflammatory Mediator Synthesis (e.g., NO, PGE2, COX-2, iNOS)

The role of this compound in regulating pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) presents a complex picture with some conflicting findings in the scientific literature.

Some studies report that kaurenoic acid can dose-dependently inhibit the release of PGE2 and influence the production of NO by targeting iNOS and COX-2 expression. researchgate.net However, other significant research, particularly studies focusing on its effects in endotoxin-treated RAW 264.7 macrophage cells, found that kaurenoic acid treatment failed to suppress the gene expression of these representative pro-inflammatory mediators, including COX-2 and NO. nih.govnih.gov

In contrast, various derivatives of the parent compound have shown clear and potent inhibitory effects. For instance, siegeskaurolic acid (ent-16αH,17-hydroxy-kauran-19-oic acid) significantly inhibits the production of NO and PGE2, which is consistent with its suppression of iNOS and COX-2 protein and mRNA expression. capes.gov.br Similarly, 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25) effectively decreases the mRNA levels of iNOS and COX-2 in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages. acs.org

| Compound | Target Mediator | Observed Effect | Cell/Animal Model | Reference |

|---|---|---|---|---|

| This compound | COX-2, NO | No suppression of gene expression | LPS-treated RAW 264.7 cells | nih.govnih.gov |

| This compound | PGE2, NO, iNOS, COX-2 | Reported inhibition | General review | researchgate.net |

| Siegeskaurolic acid | NO, PGE2, iNOS, COX-2 | Significant inhibition | LPS-treated RAW 264.7 cells | capes.gov.br |

| 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25) | iNOS, COX-2 | Concentration-dependent decrease in mRNA | LPS-stimulated RAW 264.7 cells | acs.org |

Inhibition and Regulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory agents. Research into the direct effect of this compound on this pathway has yielded varied results.

However, other sources mention the downregulation of NF-κB-related pathways as a component of its anti-inflammatory effects. researchgate.net Furthermore, several kaurene diterpenoid derivatives are potent inhibitors of this pathway. Siegeskaurolic acid was found to inhibit LPS-induced NF-κB activation, which was associated with the prevention of IκB degradation and a subsequent decrease in nuclear p50 and p65 protein levels. capes.gov.br Likewise, derivatives like 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25) and ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) have been shown to inhibit the NF-κB pathway as part of their anti-inflammatory and apoptotic mechanisms, respectively. acs.orgnih.gov

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK, p38)

Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK1/2, JNK, and p38 pathways, are fundamentally involved in cellular responses to inflammatory stimuli. While direct evidence for this compound modulating these pathways is limited, studies on its derivatives have revealed significant interactions.

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation

Inflammation is often associated with oxidative stress resulting from the overproduction of reactive oxygen species (ROS). nih.gov The antioxidant mechanism of this compound appears to be primarily mediated indirectly through its activation of the Nrf2 pathway (discussed in the next section). nih.gov The activation of Nrf2 leads to the production of antioxidant and cytoprotective proteins, such as glutamate-cysteine ligase catalytic subunit (GCLC) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which can scavenge ROS and thereby alleviate oxidative stress. nih.gov This action likely contributes to resolving inflammation by mitigating the tissue damage caused by ROS. nih.gov

Nrf2 Pathway Activation and its Role in Anti-inflammatory Effects

One of the most consistently reported and significant anti-inflammatory mechanisms of this compound is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a master transcription factor that regulates cellular defense against oxidative stress and inflammation.

Studies have demonstrated that kaurenoic acid is an effective activator of Nrf2, inducing its nuclear localization at concentrations as low as 1 nM. nih.govnih.gov Upon activation, Nrf2 translocates to the nucleus and promotes the expression of a suite of Nrf2-dependent antioxidant genes, including GCLC and Heme oxygenase-1 (HO-1). nih.govnih.gov The therapeutic effect of the compound in a mouse model of acute lung injury was shown to be dependent on Nrf2, as the compound did not significantly suppress lung inflammation in Nrf2 knockout mice. nih.gov This evidence strongly suggests that the beneficial anti-inflammatory effects of this compound are, at least in large part, mediated by its potent activation of the Nrf2 signaling pathway. nih.govnih.gov

Mechanistic Studies of Antitumor and Apoptotic Activities in Cancer Cell Lines

Research has demonstrated that this compound and, more prominently, its derivatives possess cytotoxic and pro-apoptotic activities against various cancer cell lines. The parent compound itself showed moderate cytotoxic activity against the human leukaemia K562 cell line and potent activity against KB nasopharyngeal carcinoma cells. nih.govnih.gov It has also been shown to induce apoptosis in U87 human malignant glioblastoma cells. researchgate.net

The mechanisms underlying these antitumor effects often involve the induction of apoptosis through the mitochondrial-mediated pathway. Studies on the derivative ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) provide a detailed model for this activity. This compound induces apoptosis by:

Inhibiting NF-κB activation : This leads to a decrease in the expression of anti-apoptotic proteins. nih.gov

Regulating Bcl-2 family proteins : It causes the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Bak. nih.gov

Activating the caspase cascade : The shift in Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates initiator caspase-9 and executioner caspase-3. nih.gov

This cascade of events ultimately leads to the programmed death of the cancer cell. The presence of a wild-type p53 protein in cancer cells appears to increase their sensitivity to the apoptotic effects of this compound. nih.gov

| Compound | Cancer Cell Line | Key Mechanistic Finding | Reference |

|---|---|---|---|

| This compound | KB (Nasopharyngeal Carcinoma) | Potent cytotoxicity (IC50 = 1.6 µg/mL) | nih.gov |

| This compound | K562 (Human Leukaemia) | Moderate cytotoxic activity | nih.gov |

| This compound | U87 (Glioblastoma) | Induction of apoptosis | researchgate.net |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) | Various malignant cancer cells | Down-regulation of Bcl-2, activation of caspase-9 and -3, inhibition of NF-κB | nih.gov |

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main signaling routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. thermofisher.com The intrinsic pathway is triggered by cellular stresses such as DNA damage or growth factor deprivation, leading to mitochondrial dysfunction. thermofisher.com The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface. thermofisher.comnih.gov

Studies on Grandiflorenic acid and its analogues have shown that they can induce apoptosis in various cancer cell lines. nih.govnih.gov For instance, treatment with Grandiflorenic acid on breast, liver, and lung cancer cells led to events characteristic of apoptosis, including depolarization of the mitochondrial membrane, which is a key step in the intrinsic pathway. nih.gov Similarly, a related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, induces apoptosis through the mitochondrial-mediated pathway. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, a critical event that initiates the caspase cascade leading to cell death. nih.govyoutube.com The activation of the intrinsic pathway is a common mechanism for these compounds, often involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial integrity. nih.gov

While the intrinsic pathway is a primary mechanism, the extrinsic pathway can also be involved. The extrinsic pathway is initiated by the activation of death receptors, which recruit adaptor proteins and initiator caspases like caspase-8 to form the death-inducing signaling complex (DISC). nih.govembopress.org The activation of caspase-8 then directly triggers the executioner caspases, leading to apoptosis. nih.govmdpi.com The two pathways can be interconnected; for example, caspase-8 can cleave the protein Bid, leading to its truncated form (tBid), which then activates the intrinsic pathway, thereby amplifying the apoptotic signal. nih.gov

Regulation of Bcl-2 Family Proteins (Bax, Bcl-2) and Caspase Activation

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov The ratio of these opposing proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio promotes apoptosis by facilitating the permeabilization of the mitochondrial outer membrane. researchgate.net

Kaurene diterpenoids have been shown to modulate this crucial balance. For example, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid treatment in cancer cells leads to the downregulation of the anti-apoptotic protein Bcl-2 and the translocation of the pro-apoptotic protein Bax to the mitochondria. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that triggers mitochondrial-mediated apoptosis. researchgate.net

The apoptotic signal is executed by a family of cysteine proteases called caspases. thermofisher.commdpi.com These enzymes exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. nih.gov Initiator caspases (like caspase-8 and caspase-9) are activated first and in turn cleave and activate executioner caspases (like caspase-3 and caspase-7). creative-diagnostics.com Activated executioner caspases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. youtube.com

Research has demonstrated that kaurene diterpenoids effectively activate this caspase cascade. Treatment with ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to activate both the initiator caspase-9 (associated with the intrinsic pathway) and the executioner caspase-3. nih.gov The activation of caspase-3 is a central event in apoptosis, and its activity is often used as a marker for cells undergoing programmed cell death. mdpi.comcreative-diagnostics.com Another related compound, ent-15-oxo-kaur-16-en-19-oic acid, also demonstrated the ability to induce active forms of caspase-3 in prostate carcinoma cells. researchgate.net

| Compound | Cancer Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Grandiflorenic acid | Breast (MCF7), Lung (A549), Liver (HuH7.5) | Induces mitochondrial membrane depolarization, increases reactive oxygen species. | nih.gov |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | Nasopharyngeal (CNE-2Z), Lung (A549) | Increases Bax/Bcl-2 ratio, activates caspase-9 and caspase-3, releases cytochrome c. | nih.govresearchgate.netnih.gov |

| ent-15-oxo-kaur-16-en-19-oic acid | Prostate (PC-3) | Induces activation of caspase-3, leading to PARP cleavage. | researchgate.net |

Cell Cycle Arrest Mechanisms

Certain kaurene diterpenoids have been found to interfere with the cell cycle in cancer cells, causing them to arrest at specific checkpoints. This arrest prevents the cells from dividing and can ultimately lead to apoptosis. For example, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to induce cell cycle arrest at the G2/M phase in nasopharyngeal and lung cancer cells. researchgate.netnih.govnih.gov This G2/M arrest prevents the cells from entering mitosis. In lung cancer cells, this arrest was associated with an increased expression of the p21 protein, a well-known CDK inhibitor. nih.gov However, in nasopharyngeal carcinoma cells, the G2/M arrest occurred without the induction of p21, suggesting that the mechanism can be cell-type specific. researchgate.netnih.gov

| Compound | Cancer Cell Line | Phase of Arrest | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | Nasopharyngeal (CNE-2Z) | G2/M | Does not induce p21. | researchgate.netnih.gov |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | Lung (A549) | G2 | Increases p21 expression. | nih.gov |

Influence on Signal Transduction Pathways Relevant to Cancer Cell Survival and Proliferation (e.g., Akt)

The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Hyperactivation of this pathway is one of the most common molecular alterations in human cancers and is associated with tumor progression and resistance to therapy. nih.govbiorxiv.org Therefore, targeting key components of this pathway, such as the serine/threonine kinase Akt, is a major focus of cancer drug development. nih.gov

Studies on kaurene diterpenoids have indicated their ability to modulate the Akt signaling pathway. In the context of apoptosis induction by ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, Akt activation was observed in lung cancer cells. nih.gov Interestingly, in this specific case, Akt activation was suggested to be an anti-apoptotic survival signal initiated by the cells to counteract the compound's cytotoxic effects, rather than a pro-apoptotic signal. nih.gov This highlights the complex interplay of signaling pathways in response to treatment. In contrast, many other natural compounds exert their anticancer effects by inhibiting the PI3K/Akt pathway, leading to reduced cell proliferation and survival. mdpi.com

In addition to the Akt pathway, other signaling pathways are also affected. For instance, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in promoting inflammation and cell survival. nih.gov The inhibition of NF-κB contributes to the apoptotic effect by modulating the expression of Bcl-2 family proteins. nih.gov

Mechanistic Aspects of Antimicrobial, Antifungal, and Antiviral Activities

Beyond its anti-cancer properties, ent-3β-Hydroxykaur-16-en-19-oic acid and related diterpenes have demonstrated a spectrum of antimicrobial activities.

Cellular Targets and Mechanisms of Action in Microbial Pathogens

Grandiflorenic acid has been reported to possess antibacterial and antiprotozoal activity. nih.gov For example, it significantly inhibits the proliferation of Leishmania amazonensis promastigotes, the causative agent of leishmaniasis. nih.gov The mechanism appears to involve the induction of an apoptosis-like death in the parasites. nih.gov

Other related diterpenes also show antimicrobial potential. A similar compound, 8-hydroxyserrulat-14-en-19-oic acid, exhibits rapid, concentration-dependent bactericidal activity against Gram-positive bacteria, including various staphylococci. nih.gov Its mode of action is thought to be multi-targeted, involving disruption of the bacterial cell membrane and a general inhibition of macromolecular biosynthesis. nih.gov The primary cellular targets for many antifungal agents include DNA replication, protein synthesis, the ergosterol (B1671047) biosynthetic pathway (a key component of the fungal cell membrane), and the synthesis of the cell wall. nih.gov

Inhibition of Viral Replication Cycles and Associated Pathways

The antiviral potential of kaurene diterpenoids has also been investigated. A study on various kaurane (B74193) derivatives isolated from Annona squamosa identified ent-16β,17-dihydroxykauran-19-oic acid as having significant activity against HIV replication in H9 lymphocyte cells. nih.gov This finding suggests that specific structural features of the kaurene skeleton are crucial for interfering with the viral life cycle. The precise mechanisms and molecular targets for the antiviral activity of ent-3β-Hydroxykaur-16-en-19-oic acid itself require further detailed investigation.

Pharmacokinetic and Pharmacodynamic Research Models and Analytical Strategies

In Vitro and In Vivo Pharmacokinetic Research Models

Pharmacokinetic studies of ent-3β-Hydroxykaur-16-en-19-oic acid are foundational to understanding its behavior in biological systems. Research in this area focuses on the compound's disposition—its absorption, distribution, metabolism, and excretion (ADME)—utilizing various laboratory models.

Direct and comprehensive absorption and distribution data for ent-3β-Hydroxykaur-16-en-19-oic acid are not extensively detailed in the available scientific literature. However, pharmacokinetic studies on structurally similar kaurene diterpenoids provide a framework for the anticipated behavior of this compound.

For instance, research on a related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, offers insights into the potential absorption and distribution characteristics of this family of molecules. In a study using C57BL/6J mice, this related compound was administered orally via a water extract of Adenostemma lavenia leaves. nih.gov Blood samples were collected from the tail vein at intervals between 15 and 240 minutes post-administration. nih.gov Subsequent analysis of the serum using liquid chromatography-mass spectrometry (LC-MS) successfully detected the presence of the compound, confirming its absorption into the systemic circulation following oral ingestion. nih.gov This type of animal model is crucial for establishing the initial proof of a compound's ability to cross biological membranes and distribute into the bloodstream.

The metabolism of kaurene diterpenoids is a key area of investigation. ent-3β-Hydroxykaur-16-en-19-oic acid has been identified as a metabolite of its parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid). researchgate.net The metabolic conversion involves the introduction of a hydroxyl group at the C-3 position, a common biotransformation reaction. researchgate.net

In vitro models using microbial fermentation are widely employed to predict and replicate mammalian metabolic pathways. Several studies have used fungi to investigate the biotransformation of kaurenoic acid, yielding various hydroxylated derivatives. These models help identify potential metabolites that may also be formed in animal or human systems.

For example, incubation of ent-kaur-16-en-19-oic acid with the fungus Psilocybe cubensis resulted in the formation of several hydroxylated metabolites. nih.gov After two days, ent-16β,17-dihydroxy-kauran-19-oic acid was isolated. nih.gov Further incubation for nine days produced two additional novel metabolites: ent-12α,16β,17-trihydroxy-kauran-19-oic acid and ent-11α,16β,17-trihydroxy-kauran-19-oic acid. nih.gov

Similarly, biotransformation studies using Rhizopus stolonifer identified different metabolites. nih.gov After seven days of incubation, this fungus produced ent-7α-hydroxy-kaur-16-en-19-oic acid and ent-12β-hydroxy-kaur-9(11),16-dien-19-oic acid. nih.gov A longer incubation of 15 days also yielded ent-16β,17-dihydroxy-kauran-19-oic acid. nih.gov The structures of these metabolites were confirmed using spectroscopic methods. nih.govnih.gov

| Fungal Species | Incubation Period | Identified Metabolite(s) | Reference |

|---|---|---|---|

| Psilocybe cubensis | 2 Days | ent-16β,17-dihydroxy-kauran-19-oic acid | nih.gov |

| 9 Days | ent-12α,16β,17-trihydroxy-kauran-19-oic acid ent-11α,16β,17-trihydroxy-kauran-19-oic acid | nih.gov | |

| Rhizopus stolonifer | 7 Days | ent-7α-hydroxy-kaur-16-en-19-oic acid ent-12β-hydroxy-kaur-9(11),16-dien-19-oic acid | nih.gov |

| 15 Days | ent-16β,17-dihydroxy-kauran-19-oic acid | nih.gov |

Specific studies detailing the excretion profile (i.e., the routes and extent of elimination via urine, feces, etc.) of ent-3β-Hydroxykaur-16-en-19-oic acid in animal models are not prominent in the current body of scientific literature. Establishing the excretion pathways is a critical component of pharmacokinetic analysis, as it determines the compound's residence time in the body and informs potential accumulation. Typically, such studies would involve administering the compound to animal models (e.g., rats or mice) and collecting urine and feces over a set period to quantify the parent compound and its metabolites.

Bioavailability, which measures the proportion of an administered substance that enters the systemic circulation, is a crucial pharmacokinetic parameter. While explicit bioavailability data for ent-3β-Hydroxykaur-16-en-19-oic acid are limited, the detection of related kaurene diterpenoids in the bloodstream of mice after oral administration suggests that these compounds can be absorbed and become systemically available. nih.gov The study on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, which was detected in mouse serum after oral intake, provides qualitative evidence of its bioavailability. nih.gov Quantitative bioavailability studies would be required to determine the exact fraction (F%) of ent-3β-Hydroxykaur-16-en-19-oic acid that reaches circulation.

Advanced Analytical Methodologies for Detection and Quantification in Biological Samples

The accurate detection and quantification of ent-3β-Hydroxykaur-16-en-19-oic acid in complex biological matrices like blood, plasma, or tissue extracts are essential for pharmacokinetic research. High-sensitivity analytical techniques are required to measure the typically low concentrations of the compound and its metabolites.

Chromatography coupled with mass spectrometry stands as the premier analytical approach for the analysis of kaurene diterpenoids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for analyzing compounds like ent-3β-Hydroxykaur-16-en-19-oic acid in biological samples. A specific Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method has been developed for the simultaneous determination of kaurenoic acid and its metabolite, ent-3β-hydroxy-kaurenoic acid (3OH-KA). researchgate.net

This method offers high sensitivity and specificity. In one application, a "pseudo Multiple Reaction Monitoring (MRM)" condition was established for detecting kaurenoic acid, which could be adapted for its hydroxylated metabolites. researchgate.net The analysis was conducted in negative ion mode, detecting the deprotonated molecule [M-H]⁻. researchgate.net For instance, the analysis of a related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, in mouse serum was performed using UPLC-MS analysis after extraction from blood samples. nih.gov Such methods are critical for confirming absorption and measuring concentrations in pharmacokinetic studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is often preferred for its direct analysis of more polar compounds, GC-MS has traditionally been used for quantifying less polar diterpenoids like kaurenoic acid. researchgate.net This technique typically requires derivatization of the analyte to increase its volatility and thermal stability before it can be analyzed by GC. The development of LC-MS/MS methods has provided a more direct and often simpler alternative for hydroxylated and more polar compounds like ent-3β-Hydroxykaur-16-en-19-oic acid. researchgate.net

| Technique | Analyte(s) | Matrix/Application | Key Features | Reference |

|---|---|---|---|---|

| UHPLC-ESI-MS/MS | ent-kaur-16-en-19-oic acid ent-3β-hydroxy-kaur-16-en-19-oic acid | Plant Extracts | High sensitivity and specificity; negative ion mode detection [M-H]⁻; pseudo-MRM mode. | researchgate.net |

| UPLC-MS | ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | Mouse Serum | Used to confirm absorption and measure blood concentration after oral administration. | nih.gov |

| HR-ESI-MS | Metabolites of ent-kaur-16-en-19-oic acid | Fungal Culture | Used for structural elucidation of novel hydroxylated metabolites. | researchgate.net |

| GC-MS | ent-kaur-16-en-19-oic acid | General Quantification | Traditional method, often requires derivatization for polar analytes. | researchgate.net |

Development of Bioanalytical Assays for ent-3beta-Hydroxykaur-16-en-19-oic Acid and its Metabolites

The development of robust and sensitive bioanalytical assays is fundamental for characterizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. For this compound, and its subsequent metabolites, a variety of analytical techniques can be employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent due to its high selectivity and sensitivity.

Assay for this compound

A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of the structurally related compound, kaurenoic acid, in biological matrices such as rat plasma. nih.gov This methodology can be adapted for this compound.

Sample Preparation: A common and efficient method for extracting the analyte from plasma is protein precipitation. nih.gov This involves adding a solvent like acetonitrile (B52724) to the plasma sample, which denatures and precipitates the proteins. Following centrifugation, the clear supernatant containing the analyte can be collected for analysis. For enhanced purity, solid-phase extraction (SPE) may also be utilized.

Chromatographic Separation: Chromatographic separation is typically achieved on a reverse-phase column, such as a HSS T3 column (2.1 × 50 mm, 1.8 μm). nih.gov A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid (e.g., 0.1% formic acid in water) is effective for separating the analyte from endogenous plasma components. nih.gov The flow rate is optimized to ensure good peak shape and resolution.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in the negative ion mode for acidic compounds like this compound. nih.govresearchgate.net Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govresearchgate.net Interestingly, for kaurenoic acid, a "pseudo MRM" transition (m/z 301.2→301.2) has been utilized, taking advantage of the compound's stability under certain ESI conditions. nih.govnih.gov A similar approach could be investigated for this compound.

Method Validation: The bioanalytical method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov

Below is an interactive data table showcasing representative parameters for a UPLC-MS/MS method for a related kaurenoic acid, which would be analogous for this compound.

| Parameter | Value |

| Linearity Range | 5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (RSD) | 3.0% - 11.4% |

| Inter-day Precision (RSD) | 3.0% - 11.4% |

| Matrix Effect | Within acceptable limits |

| Extraction Recovery | Within acceptable limits |

| Data adapted from a study on kaurenoic acid. nih.gov |

Analytical Strategies for Metabolites

The biotransformation of the related compound, ent-kaur-16-en-19-oic acid, has been studied using microbial fermentation models, which can provide insight into potential mammalian metabolism. These studies have identified several hydroxylated metabolites. nih.gov The identification and characterization of these metabolites primarily rely on spectroscopic techniques.

Identified Metabolites: Biotransformation studies of ent-kaur-16-en-19-oic acid using the fungus Psilocybe cubensis have resulted in the isolation and identification of the following hydroxylated metabolites:

ent-16beta,17-dihydroxy-kauran-19-oic acid nih.gov

ent-12alpha,16beta,17-trihydroxy-kauran-19-oic acid nih.gov

ent-11alpha,16beta,17-trihydroxy-kauran-19-oic acid nih.gov

Structural Elucidation: The structures of these metabolites were elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.gov High-resolution mass spectrometry (HRMS) would also be critical in confirming the elemental composition of the metabolites. redalyc.org

For the development of quantitative bioanalytical assays for these metabolites, an LC-MS/MS method similar to the one described for the parent compound would be the strategy of choice. The key difference would be the optimization of the MRM transitions for each specific metabolite. The addition of hydroxyl groups will alter the mass-to-charge ratio of the parent and fragment ions. A systematic approach would involve:

Infusion of the synthesized or isolated metabolite into the mass spectrometer to determine the optimal precursor and product ions.

Development of a chromatographic method capable of separating the parent compound from its various hydroxylated metabolites. Given the structural similarities, a high-resolution chromatographic system and careful optimization of the gradient elution would be necessary.

Validation of the assay for each metabolite in the relevant biological matrix, following established regulatory guidelines.

The development of such assays is crucial for building a comprehensive pharmacokinetic profile, understanding the metabolic fate of this compound, and identifying any potentially active or toxic metabolites.

Structure Activity Relationship Sar Studies and Computational Chemistry

Correlating Structural Modifications with Changes in Biological Activity

SAR studies for the ent-kaurane scaffold have demonstrated that even minor chemical modifications can lead to significant changes in biological activity. While the parent compound, kaurenoic acid (ent-kaur-16-en-19-oic acid), can be inactive in certain assays, its derivatives often exhibit enhanced potency. thieme-connect.com

Key structural modifications and their impact on bioactivity include:

Modifications at C-19: The carboxylic acid group at position C-19 is a frequent target for chemical derivatization. The synthesis of amides, amines, and oximes from this group has been explored to enhance trypanocidal activity against Trypanosoma cruzi and reduce the associated side effect of erythrocyte lysis. scielo.br For instance, the derivative methyl ent-16Z-oxime-17-norkauran-19-oate showed improved trypanocidal effects. scielo.br Conversely, replacing the C-19 carboxyl group with methyl or hydroxyl groups has been shown to increase anti-cancer activity, suggesting the carboxyl moiety can reduce general cytotoxicity. nih.gov

Modifications at C-4: Substitutions at the C-4 position have been found to significantly influence the cytotoxic activity of kaurenoic acid derivatives against various human tumor cell lines. thieme-connect.com Derivatives featuring piperidinethyl, piperdinepropyl, and piperdinebutyl ester groups at this position have demonstrated notable cytotoxic effects. thieme-connect.com

Hydroxylation and Oxidation: The presence and position of hydroxyl groups are critical. The 3β-hydroxy group, for example, appears to be a key determinant of activity. Its absence in ent-16-kauren-19-oic acid results in strong activity against gram-positive bacteria, whereas the presence of the 3β-hydroxy group in the title compound renders it inactive in the same assays. researchgate.net It has been proposed that the 3-hydroxy group may form an intramolecular hydrogen bond with the C-19 carboxylic acid, altering its ability to interact with biological targets. researchgate.net Furthermore, biotransformation can introduce additional hydroxyl groups at various positions (e.g., 11α, 12α, 16β, 17), which alters the cytotoxic profile of the molecule. researchgate.net

Modifications at the D-ring: The introduction of an α,β-unsaturated ketone system into the structure is a common strategy that often yields compounds with significant cytotoxic activity. thieme-connect.com

Interactive Table: SAR of ent-3beta-Hydroxykaur-16-en-19-oic Acid Analogs

| Compound/Derivative Class | Structural Modification | Observed Change in Biological Activity | Reference(s) |

| Amides, Amines, Oximes | Modification of C-19 carboxylic acid | Altered trypanocidal activity and erythrocyte lysis. | scielo.br |

| C-4 Substituted Esters | Addition of ester groups at C-4 | Significant inhibitory activity against tumor cell lines. | thieme-connect.com |

| ent-16-kauren-19-oic acid | Absence of 3β-hydroxy group | Gained strong activity against gram-positive bacteria. | researchgate.net |

| α,β-Unsaturated Ketones | Introduction of a ketone system | Conferred significant cytotoxic activity. | thieme-connect.com |

| Hydroxylated Derivatives | Biotransformation-led hydroxylation | Modified cytotoxic properties. | researchgate.net |

| C-19 Methyl/Hydroxy Analogs | Replacement of C-19 carboxylic acid | Increased anti-cancer activity. | nih.gov |

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For ent-kaurane diterpenoids, several key pharmacophoric features have been recognized:

The ent-Kaurane Skeleton: The rigid tetracyclic core structure serves as the fundamental scaffold upon which all other functional groups are arranged. This framework is considered to have a direct contribution to bioactivity. researchgate.net

Oxygenated Functions: The position and orientation of oxygen-containing groups, such as the 3β-hydroxyl and the 19-carboxylic acid, are crucial. These groups often act as hydrogen bond donors or acceptors, facilitating critical interactions with amino acid residues in the binding sites of target proteins. researchgate.net

Hydrophobic Regions: The carbon-rich skeleton of the molecule provides extensive hydrophobic surfaces that can engage in van der Waals and hydrophobic interactions with nonpolar pockets within a biological target. researchgate.net

The Exocyclic Methylene Group: The double bond at C-16/C-17 is a characteristic feature. In many active analogs, this area is modified, such as through the introduction of an α,β-unsaturated ketone, which can act as a Michael acceptor for nucleophilic residues (e.g., cysteine thiols) in enzymes or proteins. nih.gov This covalent interaction is a widely accepted mechanism of action for many bioactive diterpenoids. nih.gov

For a compound to exhibit potent bioactivity, a combination of these features is often required, allowing for specific hydrogen bonding patterns and complementary hydrophobic interactions within the target's active site. researchgate.net

Application of Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to investigate and rationalize the structure-activity relationships of ent-3β-Hydroxykaur-16-en-19-oic acid and its derivatives at a molecular level. These in silico methods complement experimental work by predicting binding modes, quantifying structural-to-activity correlations, and simulating the dynamic behavior of ligand-receptor complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For kaurane (B74193) diterpenoids, docking studies have been instrumental in visualizing how these molecules fit into the active sites of various biological targets. researchgate.netnih.gov These studies have revealed that both hydrogen bonding and hydrophobic interactions are often essential for effective binding and subsequent cytotoxic effects. researchgate.net By predicting these interactions, docking helps to explain the observed SAR and can guide the design of new analogs with improved affinity and selectivity. researchgate.netnih.gov

QSAR is a computational methodology that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For kaurenoic acid and its analogs, QSAR models have been developed to investigate activities such as anti-inflammatory and antimicrobial effects. biorxiv.orgbiorxiv.org

A notable QSAR analysis performed on a series of kaurenoic acid derivatives against the MCF-7 breast cancer cell line identified key molecular descriptors that correlate with cytotoxic activity. researchgate.net The study found that higher activity was associated with higher values for logP (a measure of lipophilicity) and the energies of frontier molecular orbitals (εHOMO and εHOMO-1). researchgate.net This suggests that the interaction with the biological target likely involves charge displacement or transfer. researchgate.net QSAR serves as a valuable tool for predicting the activity of untested compounds and for understanding the physicochemical properties that drive biological responses. researchgate.netbiorxiv.org

Interactive Table: Key Descriptors in QSAR Models for Kaurane Analogs

| Descriptor Type | Example Descriptor | Significance in Model | Reference(s) |

| Lipophilicity | logP | Higher values correlated with higher cytotoxic activity. | researchgate.net |

| Electronic | εHOMO, εHOMO-1 | Higher frontier orbital energies correlated with higher activity, suggesting a charge-transfer interaction mechanism. | researchgate.net |

| Physicochemical | Molecular Weight (MW) | Used as a fundamental descriptor in QSAR models. | biorxiv.org |

| Topological | Topological Polar Surface Area (TPSA) | Relates to a molecule's polarity and ability to cross membranes. | biorxiv.org |

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govnih.gov Unlike the static picture from molecular docking, MD simulations can reveal the stability of a ligand-protein complex, conformational changes that occur upon binding, and the persistence of key interactions such as hydrogen bonds. nih.gov These simulations are crucial for validating docking poses and for gaining a deeper understanding of the structure-activity relationships that govern the biological effects of ent-kaurane diterpenoids. nih.govnih.gov

Rational Design of Optimized Analogs Based on SAR Data

The collective insights gained from SAR studies and computational chemistry form the basis for the rational design of new, optimized analogs. mdpi.com The primary goal is to synthesize novel compounds with enhanced therapeutic properties, such as increased potency, greater selectivity, reduced side effects, or improved physicochemical characteristics like solubility. scielo.brmdpi.com

A practical example of this approach is the synthesis of a sodium salt derivative of kaurenoic acid (KNa). biorxiv.orgbiorxiv.org Recognizing the poor water solubility of the parent compound, which limits its biological application, researchers rationally designed and synthesized the salt form. biorxiv.org As expected, the resulting KNa derivative demonstrated significantly increased water solubility, thereby expanding its potential for pharmacological use. biorxiv.orgbiorxiv.org Similarly, the targeted synthesis of amide and oxime derivatives to modulate trypanocidal activity while minimizing toxicity to host cells is another clear application of rational design principles. scielo.br This iterative process of design, synthesis, and testing, guided by SAR and computational data, is central to advancing the therapeutic potential of the ent-3β-Hydroxykaur-16-en-19-oic acid scaffold.

Challenges, Research Gaps, and Future Directions

Methodological Advancements in High-Throughput Screening and Analysis

A primary bottleneck in natural product research is the slow pace of screening for biological activity and the challenge of quantification. Future progress for ent-3beta-Hydroxykaur-16-en-19-oic acid hinges on adopting and developing more efficient analytical and screening methodologies.

Traditionally, quantifying kaurenoic acid relied on gas chromatography-mass spectrometry (GC-MS). nih.gov A significant advancement has been the establishment of a new method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is better suited for more hydrophilic derivatives and offers a robust platform for quantification. nih.gov Further development of such sensitive and rapid analytical techniques is crucial for pharmacokinetic studies and for analyzing concentrations in complex biological matrices.

For biological screening, the field must move towards high-throughput screening (HTS) methodologies. While specific HTS assays for this compound are not widely reported, techniques developed for other natural products, such as fluorescence-based HTS combined with fluorescence-activated cell sorting (FACS), could be adapted. nih.gov Such methods would allow for the rapid screening of vast libraries of kaurenoic acid derivatives against numerous cellular targets or pathways, drastically accelerating the discovery of new biological activities.

Deeper Integration of Omics Technologies (Proteomics, Metabolomics) for Holistic Understanding

To move beyond identifying a single activity or target, a holistic understanding of how this compound affects biological systems is required. This necessitates the deeper integration of "omics" technologies. While initial studies have investigated how the compound affects the expression of specific genes, such as the Nrf2 pathway, a broader view is needed. nih.govresearchgate.net

Proteomics: This technology can be employed to create a comprehensive map of all the proteins in a cell or tissue that are altered upon treatment with the compound. This could reveal previously unknown protein targets and signaling pathways, providing a much richer understanding of its mechanism of action.

Metabolomics: By analyzing the global changes in small-molecule metabolites within a cell or organism, metabolomics can illuminate how this compound impacts cellular metabolism. This is critical for understanding both its therapeutic effects and its potential off-target metabolic disruptions.

Integrating these omics datasets will provide a systems-level perspective, helping to build comprehensive models of the compound's biological effects and predict its physiological impact.

Exploring Untapped Biological Activities and Potential Therapeutic Mechanisms

Research has identified several promising biological activities for this compound and its derivatives, but these have only scratched the surface. The compound itself has shown moderate cytotoxic activity against human leukemia cells and is the primary trypanocidal agent in extracts of Mikania obtusata, acting against the parasite that causes Chagas' disease. researchgate.netnih.gov Furthermore, it demonstrates anti-inflammatory properties, which are suggested to be mediated through the activation of the Nrf2 pathway. nih.gov

A significant research gap lies in the vast, unexplored chemical space of its derivatives. Biotransformation studies using various microorganisms have shown that creating hydroxylated versions of the parent compound can unlock new activities. researchgate.netnih.govnih.gov For instance, a derivative produced by Cunninghamella echinulata showed moderate cytotoxicity against breast cancer and hepatoblastoma cell lines, whereas the parent compound was inactive. researchgate.net Other derivatives have shown potential as antiparasitic agents against Schistosoma mansoni. researchgate.net

Future research must systematically:

Create libraries of novel derivatives through both biotransformation and chemical synthesis.

Screen these compounds against a wider array of therapeutic targets, including different cancer types, viruses, bacteria, and neurological disorders.

Elucidate the mechanisms behind observed activities, such as the Nrf2 activation, to optimize the compound for specific therapeutic applications. nih.gov

Addressing Challenges in Translating In Vitro Mechanistic Findings to Complex Biological Systems

A major hurdle for many promising natural products is the translation of encouraging in vitro (test tube) results into effective and safe in vivo (whole organism) applications. While this compound shows interesting activity in cell-based assays, its performance in complex biological systems remains largely under-investigated.

A critical challenge is potential toxicity. Some in vitro studies have reported that the compound may have genotoxic and mutagenic effects in certain cell lines, a serious concern for therapeutic development. frontiersin.org These findings must be rigorously evaluated in preclinical animal models to understand the real-world risk.